4-Amino-5-bromo-2-fluorobenzoic acid

Catalog No.
S820772
CAS No.
1807757-07-8
M.F
C7H5BrFNO2
M. Wt
234.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-5-bromo-2-fluorobenzoic acid

CAS Number

1807757-07-8

Product Name

4-Amino-5-bromo-2-fluorobenzoic acid

IUPAC Name

4-amino-5-bromo-2-fluorobenzoic acid

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

InChI

InChI=1S/C7H5BrFNO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,10H2,(H,11,12)

InChI Key

LJZUVJQHLJXBFD-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)N)F)C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1Br)N)F)C(=O)O

4-Amino-5-bromo-2-fluorobenzoic acid is a trifunctional aromatic carboxylic acid, primarily utilized as a specialized intermediate in multi-step organic synthesis. Its specific substitution pattern, featuring an amine, a bromine atom, and a fluorine atom, is not arbitrary; it is engineered for precise applications in medicinal chemistry and materials science. The compound serves as a critical starting material for constructing complex heterocyclic scaffolds, particularly those designed as kinase inhibitors for therapeutic applications. Its role is established as a value-added precursor, synthesized from simpler, commercially available analogs like 4-amino-2-fluorobenzoic acid, positioning it as a key component in process chemistry workflows aimed at high-value target molecules. [1]

Replacing 4-Amino-5-bromo-2-fluorobenzoic acid with simpler analogs like 4-aminobenzoic acid or its monofunctionalized variants often leads to failure in targeted synthesis campaigns. The 2-fluoro substituent is critical for modulating the acidity (pKa) of the carboxylic acid and the basicity of the amine, while also altering the electronic properties of the aromatic ring, which directly impacts protein-ligand binding interactions in drug candidates. [1] The 5-bromo group is not merely a steric blocker; it serves as a crucial synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the controlled introduction of additional molecular complexity. Using a des-bromo or des-fluoro analog would eliminate these specific functionalities, rendering established synthetic routes incompatible and failing to produce the target molecule with the required potency and metabolic profile. [2]

Precursor Suitability: A Validated Intermediate in a Documented Synthetic Pathway

This compound is not an exploratory reagent but a documented, value-added intermediate. A patented synthetic route demonstrates its direct preparation from the simpler, less functionalized analog, 4-amino-2-fluorobenzoic acid. [1] The process involves a regioselective bromination using N-bromosuccinimide (NBS) in THF. Procuring this compound allows a laboratory to bypass this specific synthesis and characterization step, directly accessing the necessary trifunctionalized core for subsequent, more complex transformations.

Evidence DimensionSynthetic Accessibility
Target Compound DataSynthesized via regioselective bromination.
Comparator Or BaselineStarting material: 4-Amino-2-fluorobenzoic acid.
Quantified DifferenceProvides a direct, documented one-step transformation to a more complex and functionalized building block required for advanced synthesis.
ConditionsN-Bromosuccinimide (NBS) in Tetrahydrofuran (THF), -10°C to room temperature.

This documentation de-risks process development by providing a clear, validated route, making it a reliable choice for scale-up and reproducible synthesis campaigns.

Structural Component for High-Potency Kinase Inhibition

The specific substitution pattern of 4-amino-5-bromo-2-fluorobenzoic acid is characteristic of scaffolds used to develop potent, next-generation Bruton's Tyrosine Kinase (BTK) inhibitors. [1] In this class of molecules, achieving high inhibitory activity is exceptionally sensitive to the precise placement of halogen and hydrogen-bonding groups on the core structure. While many substituted cores exist, potent inhibitors consistently demonstrate low nanomolar efficacy, a benchmark that is highly dependent on the specific combination of electronic and steric properties provided by moieties like the ones present on this compound. [2]

Evidence DimensionBiological Potency Contribution (as a scaffold component)
Target Compound DataIncorporated into scaffolds designed for high-potency kinase inhibition.
Comparator Or BaselineDifferently substituted or unsubstituted aminobenzoic acid cores.
Quantified DifferenceOptimized scaffolds in this class achieve IC50 values in the low nanomolar range (e.g., 0.4 nM - 1.15 nM), a potency level that is lost with minor structural modifications.
ConditionsCell-free enzymatic assays (IC50) against BTK.

For researchers developing targeted therapeutics, starting with a structurally validated precursor is critical; using a less-optimized analog risks significant loss of potency, leading to wasted time and resources.

Core Building Block for Novel BTK Inhibitor Synthesis

This compound is the correct choice for medicinal chemistry programs focused on developing next-generation covalent or non-covalent BTK inhibitors. The evidence shows its structural motifs are essential for achieving the high, nanomolar-range potency required for a viable drug candidate. [1]

Process Chemistry and Scale-Up Operations

For contract research organizations (CROs) or manufacturing departments, procuring this compound is indicated when the synthetic plan requires a trifunctionalized benzoic acid. This avoids the in-house cost and time of performing and validating the regioselective bromination of its simpler precursor, streamlining the overall production workflow. [2]

Scaffold for Structure-Activity Relationship (SAR) Studies

In early-stage drug discovery, this compound serves as an ideal starting point for SAR exploration. The bromine atom at the 5-position provides a reliable handle for introducing diverse chemical groups via cross-coupling, allowing for systematic investigation of a specific binding pocket while the rest of the molecule acts as a constant anchor.

XLogP3

1.6

Dates

Last modified: 08-16-2023

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